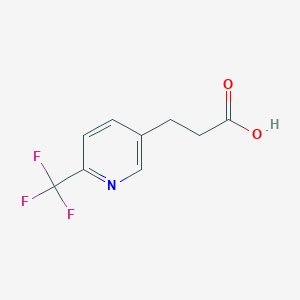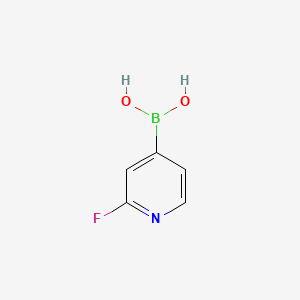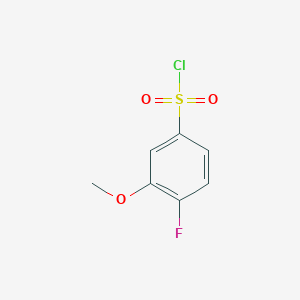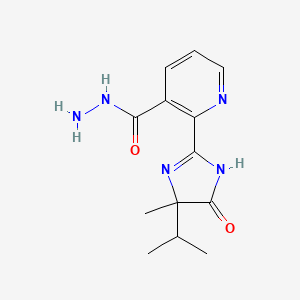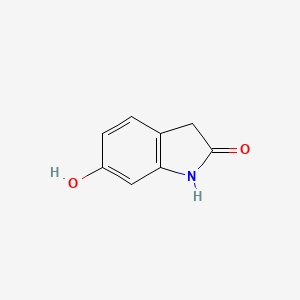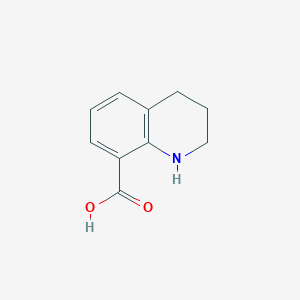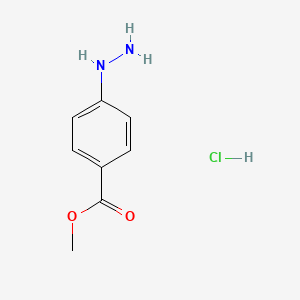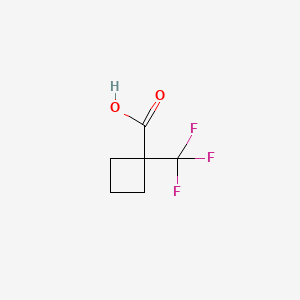
1-(Trifluoromethyl)cyclobutanecarboxylic acid
Overview
Description
1-(Trifluoromethyl)cyclobutanecarboxylic acid is a chemical compound that belongs to the family of cyclobutane carboxylic acids, characterized by the presence of a trifluoromethyl group attached to the cyclobutane ring. This structural feature imparts unique physical and chemical properties to the molecule, making it of interest in various chemical and pharmaceutical applications.
Synthesis Analysis
The synthesis of cyclobutane carboxylic acid derivatives can be complex due to the inherent strain of the four-membered ring. In the case of 1-amino-3-[2-(1,7-dicarba-closo-dodecaboran(12)-1-yl)ethyl]cyclobutanecarboxylic acid, a related compound, the synthesis involved a multi-step process starting with the monoalkylation of m-carborane followed by a 2 + 2 cycloaddition using dichloroketene, and subsequent reductive dechlorination and hydantoin formation. The final product was obtained after hydrolysis in excellent yield . Although this synthesis does not directly pertain to 1-(trifluoromethyl)cyclobutanecarboxylic acid, it provides insight into the complexity of synthesizing substituted cyclobutane carboxylic acids.
Molecular Structure Analysis
The molecular structure of 1-(trifluoromethyl)cyclobutanecarboxylic acid is not directly discussed in the provided papers. However, the presence of a trifluoromethyl group is known to have a significant electron-withdrawing effect, which can influence the reactivity and stability of the cyclobutane ring. The molecular structure of related compounds, such as those with fluoromethyl and difluoromethyl substituents, has been synthesized and studied, indicating that the electron-withdrawing effect of fluorine atoms can be systematically analyzed .
Chemical Reactions Analysis
The chemical reactions involving cyclobutane carboxylic acids can vary widely depending on the substituents present on the ring. For instance, the synthesis of diamides of cyclobutane-1,1-dicarboxylic acid involved the preparation of nine different diamides, although these compounds did not exhibit significant anticonvulsant or myorelaxant activity . This suggests that the reactivity of the cyclobutane ring can be modulated by different functional groups, but the specific reactions of 1-(trifluoromethyl)cyclobutanecarboxylic acid are not detailed in the provided data.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane carboxylic acids with fluoroalkyl substituents have been studied, with a focus on their acid-base properties. It was found that the pKa values of these compounds are consistent with the electron-withdrawing effects of the fluoroalkyl groups. A synthetic approach to these compounds, including those with a trifluoromethyl group, allows for the production of these compounds in multigram quantities. The acid-base properties of these compounds change in a predictable manner based on the inductive effect of the fluorine atoms . This information is relevant to understanding the properties of 1-(trifluoromethyl)cyclobutanecarboxylic acid, as the trifluoromethyl group is a strong electron-withdrawing group that would influence the compound's acidity and overall reactivity.
Scientific Research Applications
Synthesis and Structural Analysis
1-(Trifluoromethyl)cyclobutanecarboxylic acid and its analogues have been the subject of various synthesis and structural analysis studies. Radchenko et al. (2009) synthesized trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid from 1,3-dibromoacetone dimethyl ketal, using a key transformation step involving the acid moiety into the trifluoromethyl group (Radchenko, Mykhailiuk, Bezdudny, & Komarov, 2009). Additionally, Reisner et al. (1983) determined the structure of related compounds, such as cis-2-phenylcyclobutanecarboxylic acid, using X-ray diffraction methods, highlighting the puckered nature of the cyclobutane ring in these compounds (Reisner, Korp, Bernal, & Fuchs, 1983).
Industrial Applications
In terms of industrial applications, Fu Zhi-feng (2004) described a more convenient and practical synthesis route for 1-aminocyclobutanecarboxylic acid, indicating its industrial application prospects (Fu Zhi-feng, 2004).
Safety and Hazards
properties
IUPAC Name |
1-(trifluoromethyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O2/c7-6(8,9)5(4(10)11)2-1-3-5/h1-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRCPSRIIWIESW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382332 | |
| Record name | 1-(Trifluoromethyl)cyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Trifluoromethyl)cyclobutanecarboxylic acid | |
CAS RN |
277756-45-3 | |
| Record name | 1-(Trifluoromethyl)cyclobutanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=277756-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Trifluoromethyl)cyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(trifluoromethyl)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





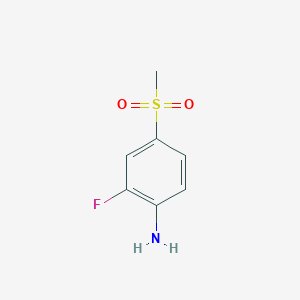
![1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane](/img/structure/B1304135.png)

